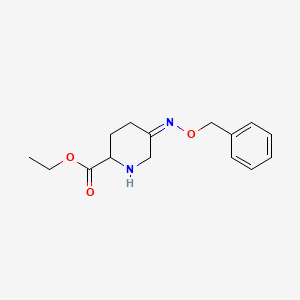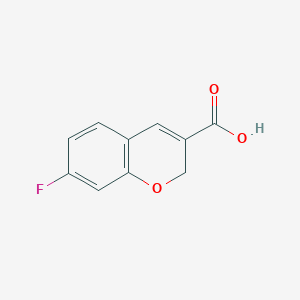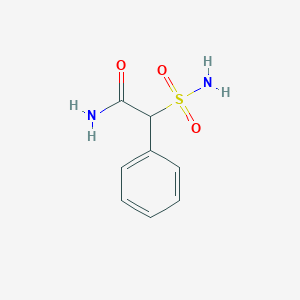
2-Phenyl-2-sulfamoylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-sulfamoylacetamide is an organic compound with the molecular formula C8H10N2O3S It is known for its unique chemical structure, which includes a phenyl group attached to a sulfamoylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-sulfamoylacetamide typically involves the acylation of secondary amines with chloroacetyl chloride, followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-sulfamoylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include sulfonamide derivatives, reduced amides, and substituted phenylacetamides .
Applications De Recherche Scientifique
2-Phenyl-2-sulfamoylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-sulfamoylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Phenyl-benzoxazole acetamide: A compound with a benzoxazole ring instead of a sulfamoyl group.
Uniqueness
2-Phenyl-2-sulfamoylacetamide is unique due to its specific combination of a phenyl group and a sulfamoylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
2-phenyl-2-sulfamoylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c9-8(11)7(14(10,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,9,11)(H2,10,12,13) |
Clé InChI |
CNTWKFSHBOORCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


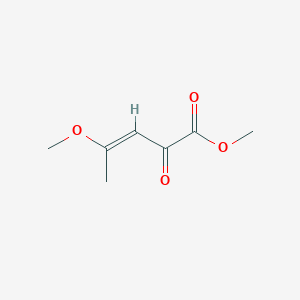
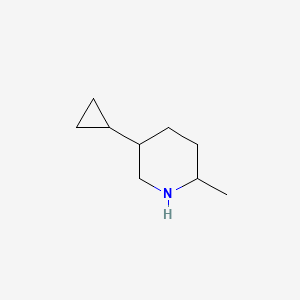
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)
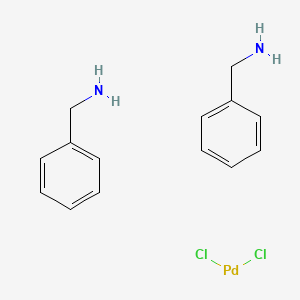

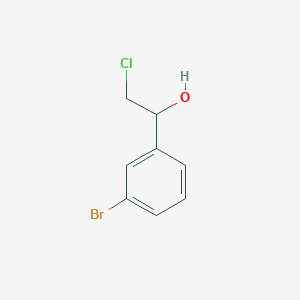
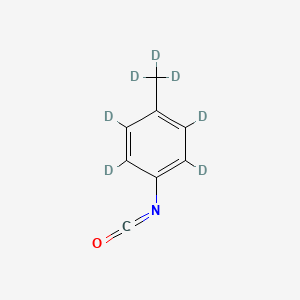
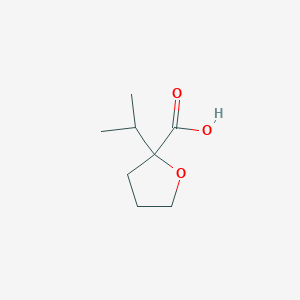
![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)
![3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12315130.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide](/img/structure/B12315131.png)
